5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole
Overview
Description
5-Cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiepileptic Activity
A study by Rajak et al. (2013) explored novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles, aiming to meet structural prerequisites indispensable for anticonvulsant activity. Their findings indicated significant anticonvulsant activities in the compounds tested, highlighting the potential therapeutic application in treating epilepsy. This research underscores the importance of 1,3,4-oxadiazole derivatives in developing new antiepileptic drugs.
Antiprotozoal and Anticancer Properties
Research by Dürüst et al. (2012) on 1,2,4-Oxadiazole and 1,2,3-triazole containing heterocyclic compounds demonstrated various biological activities, including anti-protozoal and anti-cancer properties. By employing bioisosterism, they designed and synthesized novel oxadiazolyl pyrrolo triazole diones, showing potential in treating protozoal infections and cancer. This highlights the versatility of 1,2,4-oxadiazoles in pharmaceutical chemistry, offering pathways to novel treatments.
Corrosion Inhibition
A study conducted by Ammal et al. (2018) revealed that 1,3,4-oxadiazole derivatives exhibit effective corrosion inhibition properties for mild steel in sulphuric acid. The findings suggest that these compounds form a protective layer on the steel surface, reducing corrosion rates. This application is crucial for industries where metal preservation is vital, demonstrating the chemical utility of 1,3,4-oxadiazole derivatives beyond biological activity.
Antimicrobial and Anti-inflammatory Activities
Kavitha et al. (2019) synthesized a novel series of 1,3,4-oxadiazole-containing sulfonamide derivatives, showing significant antimicrobial and anti-inflammatory activities. Their research, documented in the Bulletin of the Chemical Society of Ethiopia, indicates the potential for these compounds in developing new antimicrobial and anti-inflammatory agents, showcasing the broad spectrum of biological activities associated with 1,3,4-oxadiazoles.
Tuberculosis Treatment
Further, Foks et al. (2004) investigated the tuberculostatic activity of some (4-phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole derivatives, revealing promising results against tuberculosis. This study contributes to the search for new therapeutic agents against tuberculosis, a major global health challenge.
Properties
IUPAC Name |
5-cyclohex-3-en-1-yl-3-methyl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMFCDINWMXXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCC=CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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